molecular formula C19H18N2O7S2 B12801172 Ponceau 3R free acid CAS No. 25738-43-6

Ponceau 3R free acid

Cat. No.: B12801172
CAS No.: 25738-43-6
M. Wt: 450.5 g/mol
InChI Key: OQQYJPVCDFFEIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ponceau 3R free acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxidized products may include quinones and other aromatic compounds.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .

Comparison with Similar Compounds

Ponceau 3R free acid is part of a family of azo dyes, which include:

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct spectral properties and reactivity compared to other Ponceau dyes. Its ability to form stable complexes with proteins and its use in various analytical techniques highlight its versatility and importance in scientific research .

Properties

CAS No.

25738-43-6

Molecular Formula

C19H18N2O7S2

Molecular Weight

450.5 g/mol

IUPAC Name

3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28)

InChI Key

OQQYJPVCDFFEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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